molecular formula C4H10O3 B3061218 Methanol, (2-methoxyethoxy)- CAS No. 67796-27-4

Methanol, (2-methoxyethoxy)-

Cat. No.: B3061218
CAS No.: 67796-27-4
M. Wt: 106.12 g/mol
InChI Key: JKPRALRROOFHFZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methanol, (2-methoxyethoxy)-, undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, simpler alcohols, and various substituted ethers .

Scientific Research Applications

Comparison with Similar Compounds

Methanol, (2-methoxyethoxy)-, is part of the glycol ether family, which includes compounds like ethylene glycol monomethyl ether and diethylene glycol monomethyl ether. Compared to these similar compounds, methanol, (2-methoxyethoxy)-, has a higher boiling point and lower vapor pressure, making it suitable for high-temperature applications . Its unique structure, combining both hydrophilic and lipophilic properties, makes it a versatile solvent for a wide range of applications .

List of Similar Compounds

Properties

IUPAC Name

2-methoxyethoxymethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-6-2-3-7-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPRALRROOFHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595820
Record name (2-Methoxyethoxy)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67796-27-4
Record name (2-Methoxyethoxy)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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